1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18800607
InChI: InChI=1S/C12H12ClF3OS/c1-3-8-4-5-9(11(13)7(2)17)6-10(8)18-12(14,15)16/h4-6,11H,3H2,1-2H3
SMILES:
Molecular Formula: C12H12ClF3OS
Molecular Weight: 296.74 g/mol

1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one

CAS No.:

Cat. No.: VC18800607

Molecular Formula: C12H12ClF3OS

Molecular Weight: 296.74 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one -

Specification

Molecular Formula C12H12ClF3OS
Molecular Weight 296.74 g/mol
IUPAC Name 1-chloro-1-[4-ethyl-3-(trifluoromethylsulfanyl)phenyl]propan-2-one
Standard InChI InChI=1S/C12H12ClF3OS/c1-3-8-4-5-9(11(13)7(2)17)6-10(8)18-12(14,15)16/h4-6,11H,3H2,1-2H3
Standard InChI Key FVSWZTFJOSEQNX-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=C(C=C1)C(C(=O)C)Cl)SC(F)(F)F

Introduction

Molecular Characteristics

Molecular Formula: C11H12ClF3OS
Molecular Weight: 282.73 g/mol
Structure:
The compound contains a chloro group (-Cl), an ethyl group (-CH2CH3), and a trifluoromethylthio group (-SCF3) attached to a phenyl ring. The ketone functional group (-C=O) is located at the second carbon of the propane backbone.

PropertyValue
Molecular FormulaC11H12ClF3OS
Molecular Weight282.73 g/mol
Boiling PointNot specified
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of 1-Chloro-1-(4-ethyl-3-(trifluoromethylthio)phenyl)propan-2-one typically involves electrophilic aromatic substitution reactions. Below are the key steps:

  • Starting Material Preparation: The precursor compound, 4-ethyl-3-(trifluoromethylthio)phenyl derivative, is synthesized.

  • Chlorination: Chlorination is performed using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is controlled to ensure selective substitution at the desired position.

  • Ketone Formation: The introduction of the ketone group is achieved through oxidation or other functionalization methods.

Industrial Techniques:
Large-scale production may utilize continuous-flow reactors to maintain consistent conditions and optimize yields. Catalysts and temperature control are critical for enhancing reaction efficiency.

Chemical Reactivity

The compound's reactivity is influenced by its functional groups:

  • Oxidation:

    • The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction:

    • The chloro group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution Reactions:

    • The chloro group can be replaced with nucleophiles such as amines or thiols under basic conditions, enabling the formation of derivatives.

Applications

4.1 Chemistry:
The compound serves as a versatile building block for synthesizing more complex organic molecules due to its reactive functional groups.

4.2 Biology:
Its structure allows for potential interactions with enzymes or receptors, making it useful in studying biochemical pathways.

4.3 Medicine:
Preliminary investigations suggest potential therapeutic properties such

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